molecular formula C21H18N6O4S B1489668 2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide

2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide

Katalognummer B1489668
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: IXZMFISRHHRXRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GW300657X involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are crucial for the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of GW300657X would be scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Automated Purification Systems: To streamline the purification process and ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

GW300657X can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Wissenschaftliche Forschungsanwendungen

GW300657X has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study its properties and interactions.

    Biology: Investigated for its role in inhibiting specific kinases, which are crucial in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in diseases where kinase inhibition is beneficial.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Wirkmechanismus

The mechanism of action of GW300657X involves its ability to inhibit specific kinases. By blocking toxoplasma gondii rhoptry kinase 18, it interferes with the parasite’s ability to invade host cells. Additionally, its moderate inhibitory activity against CDK2-cyclin A suggests it may affect cell cycle regulation, potentially leading to cell cycle arrest and apoptosis in certain cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    GW2580: Another kinase inhibitor with a different target profile.

    PD0332991: A selective inhibitor of CDK4/6, used in cancer therapy.

    Roscovitine: A CDK inhibitor with broader activity against multiple cyclin-dependent kinases.

Uniqueness of GW300657X

GW300657X is unique due to its dual inhibitory activity against toxoplasma gondii rhoptry kinase 18 and CDK2-cyclin A. This dual action makes it a valuable tool in both parasitology and oncology research, offering potential therapeutic benefits in treating parasitic infections and certain cancers .

Eigenschaften

Molekularformel

C21H18N6O4S

Molekulargewicht

450.5 g/mol

IUPAC-Name

2-hydroxy-N-(pyridin-4-ylmethyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C21H18N6O4S/c22-32(30,31)16-4-2-15(3-5-16)26-27-19-17-11-14(1-6-18(17)25-21(19)29)20(28)24-12-13-7-9-23-10-8-13/h1-11,25,29H,12H2,(H,24,28)(H2,22,30,31)

InChI-Schlüssel

IXZMFISRHHRXRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)C(=O)NCC4=CC=NC=C4)O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.